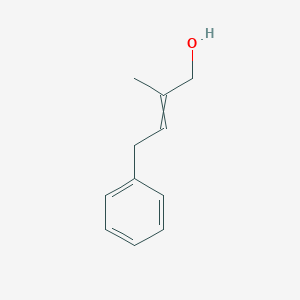

2-Methyl-4-phenylbut-2-en-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

58732-17-5 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-methyl-4-phenylbut-2-en-1-ol |

InChI |

InChI=1S/C11H14O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-7,12H,8-9H2,1H3 |

InChI Key |

KGLSALQMUKUVFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=CC=CC=C1)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 4 Phenylbut 2 En 1 Ol

Strategic Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 2-Methyl-4-phenylbut-2-en-1-ol, several key disconnections can be proposed:

Functional Group Interconversion (FGI): The most straightforward approaches involve the interconversion of functional groups.

The allylic alcohol can be traced back to the corresponding α,β-unsaturated aldehyde, 2-methyl-4-phenylbut-2-enal . This suggests a selective reduction of the aldehyde as a final step.

Alternatively, the carbon-carbon double bond can be derived from the partial reduction of a carbon-carbon triple bond, pointing to a propargylic alcohol precursor such as 2-methyl-4-phenylbut-3-yn-1-ol .

Carbon-Carbon Bond Disconnection: The carbon skeleton can be disconnected at various points.

A disconnection of the C=C double bond suggests an olefination reaction, such as a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. This would involve reacting a two-carbon carbonyl compound like phenylacetaldehyde with a three-carbon phosphorus ylide or phosphonate.

Disconnecting the C2-C3 bond points to an aldol-type condensation reaction to form the α,β-unsaturated system, followed by reduction.

These disconnections pave the way for several distinct forward synthetic strategies, each with its own merits regarding efficiency, stereocontrol, and substrate availability.

Targeted Synthesis of (E)-2-Methyl-4-phenylbut-2-en-1-ol and its Stereoisomers

Based on the retrosynthetic analysis, several targeted methods can be employed to synthesize the target molecule and its isomers.

The formation of the trisubstituted C=C bond is a critical step that dictates the stereochemical outcome. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this transformation, as it generally favors the formation of the thermodynamically more stable (E)-alkene.

The synthesis would proceed by reacting phenylacetaldehyde with a phosphonate carbanion. The required phosphonate, triethyl 2-phosphonopropionate, is commercially available. The ester group would then need to be reduced to the primary alcohol.

Reaction Scheme:

Deprotonation of triethyl 2-phosphonopropionate with a strong base (e.g., NaH).

Reaction of the resulting carbanion with phenylacetaldehyde to form ethyl (E)-2-methyl-4-phenylbut-2-enoate.

Reduction of the ester to the target allylic alcohol, (E)-2-Methyl-4-phenylbut-2-en-1-ol, using a reducing agent such as Diisobutylaluminium hydride (DIBAL-H).

This route offers excellent control for producing the (E)-isomer due to the thermodynamic stability of the E-alkene product.

A powerful and stereochemically versatile method for synthesizing allylic alcohols is the partial reduction of propargylic alcohols. The stereochemistry of the resulting alkene (E or Z) can be controlled by the choice of the reducing agent. The necessary precursor, 2-methyl-4-phenylbut-3-yn-1-ol, can be synthesized from phenylacetylene.

Synthesis of (Z)-2-Methyl-4-phenylbut-2-en-1-ol: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) facilitates the syn-addition of hydrogen across the triple bond, yielding the (Z)-isomer selectively.

Synthesis of (E)-2-Methyl-4-phenylbut-2-en-1-ol: A dissolving metal reduction, such as with sodium in liquid ammonia (Na/NH₃), proceeds via an anti-addition of hydrogen, resulting in the formation of the (E)-isomer. Alternatively, reduction with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) is also known to produce (E)-allylic alcohols from propargylic precursors.

The table below summarizes the outcomes of different reduction methods on the propargylic alcohol precursor.

| Precursor | Reagent/Catalyst | Major Product | Stereochemistry |

| 2-Methyl-4-phenylbut-3-yn-1-ol | H₂, Lindlar's Catalyst | (Z)-2-Methyl-4-phenylbut-2-en-1-ol | Z (cis) |

| 2-Methyl-4-phenylbut-3-yn-1-ol | Na in NH₃ (l) | (E)-2-Methyl-4-phenylbut-2-en-1-ol | E (trans) |

| 2-Methyl-4-phenylbut-3-yn-1-ol | Red-Al | (E)-2-Methyl-4-phenylbut-2-en-1-ol | E (trans) |

Data compiled from established principles of alkyne reduction reactions.

This approach involves the chemoselective reduction of an α,β-unsaturated aldehyde, specifically 2-methyl-4-phenylbut-2-enal. The key challenge is to reduce the carbonyl group to an alcohol without affecting the carbon-carbon double bond (a 1,2-reduction).

The Luche reduction, which employs sodium borohydride (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is highly effective for this purpose. The cerium salt coordinates to the carbonyl oxygen, enhancing its electrophilicity and promoting nucleophilic attack at the carbonyl carbon over conjugate addition to the double bond.

Other reagents, such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C), can also achieve this selective transformation. In contrast, standard catalytic hydrogenation (e.g., H₂/Pd-C) would likely reduce both the aldehyde and the alkene.

The following table compares the selectivity of various reducing agents for the conversion of 2-methyl-4-phenylbut-2-enal.

| Reducing Agent | Primary Outcome | Selectivity |

| NaBH₄, CeCl₃ (Luche Reduction) | This compound | High (1,2-reduction) |

| DIBAL-H (-78 °C) | This compound | Good (1,2-reduction) |

| NaBH₄ (alone) | Mixture of allylic and saturated alcohol | Moderate |

| H₂ / Pd-C | 2-Methyl-4-phenylbutan-1-ol nih.gov | Low (reduces both C=O and C=C) |

This table illustrates general reactivity patterns for the reduction of α,β-unsaturated aldehydes.

Stereoselective and Enantioselective Synthetic Approaches to this compound

Controlling the geometry of the double bond is a central theme in the synthesis of this molecule.

The stereochemical outcome of the synthesis is highly dependent on the chosen methodology, which is in turn governed by steric and electronic factors within the transition states of the reactions.

In Alkyne Reductions: The choice between syn- and anti-delivery of hydrogen atoms is the determining factor.

Lindlar Catalysis: The solid catalyst provides a surface on which the alkyne adsorbs. Both hydrogen atoms are delivered from the same face of the alkyne (syn-addition), leading to the Z-alkene. The bulky nature of the substituents can influence the rate of reaction but not the fundamental stereochemical pathway.

Dissolving Metal Reduction: This reaction proceeds through a radical anion intermediate. The most stable transition state for the subsequent protonation steps is one where the bulky substituents are positioned on opposite sides of the forming double bond, resulting in the thermodynamically favored E-alkene.

In Olefination Reactions:

Horner-Wadsworth-Emmons Reaction: This reaction typically provides high E-selectivity. The stereochemical control arises from the thermodynamic stability of the intermediates. The transition state leading to the E-alkene allows the bulky substituents (the phenyl group from the aldehyde and the methyl/hydroxymethyl group from the phosphonate) to be positioned anti to each other, minimizing steric repulsion. This makes the E-pathway lower in energy and therefore faster and more favorable.

The interplay of sterics (non-bonded interactions between bulky groups) and electronics (the pathway of electron movement in intermediates) is therefore critical in dictating the final E/Z ratio of the product. researchgate.netnih.gov

Chiral Catalysis for Enantioselective Transformations

The creation of chiral centers with high enantiopurity is a cornerstone of modern organic synthesis. For allylic alcohols such as this compound, metal-catalyzed asymmetric hydrogenation represents a powerful tool for establishing stereochemistry. This transformation typically involves the addition of hydrogen across the carbon-carbon double bond, which, for a trisubstituted allylic alcohol, can generate two new stereocenters.

A prominent strategy in this area is the kinetic resolution of racemic allylic alcohols via asymmetric hydrogenation. This process allows for the selective hydrogenation of one enantiomer from a racemic mixture, leaving the unreacted enantiomer in high enantiopuric form. Iridium complexes featuring chiral N,P-ligands have proven to be particularly effective for the kinetic resolution of a wide array of trisubstituted secondary and tertiary allylic alcohols. These reactions are often conducted under mild conditions with short reaction times and can achieve high selectivity factors, providing both the hydrogenated product and the unreacted starting material with excellent enantiomeric excess (ee).

For instance, research into iridium-catalyzed kinetic resolutions has demonstrated the viability of this method for various trisubstituted allylic alcohols, achieving high selectivity factors (s up to 211) and yielding unreacted alcohols with ee values often exceeding 99%. While specific data for this compound is not extensively documented, the results from analogous substrates underscore the potential of this methodology. The general success with trisubstituted systems suggests that a similar approach would be a viable strategy for the enantioselective synthesis or resolution of this compound.

| Catalyst/Ligand System | Substrate Type | Selectivity Factor (s) | Enantiomeric Excess (ee) of Unreacted Alcohol |

| Ir-N,P Complex | Trisubstituted Secondary Allylic Alcohols | Up to 211 | >99% |

| Ru-(S,S)-TsDPEN | α-Vinyl Benzyl (B1604629) Alcohols (Transfer Hydrogenation) | N/A | Up to 93% (product) |

| Ir-Phosphine Complex | General Allylic Alcohols (Dynamic Kinetic Resolution) | High | High |

This table presents representative data for metal-catalyzed asymmetric hydrogenation of allylic alcohols similar in structure to this compound, illustrating the potential of these methods.

Biocatalytic Pathways

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis. Enzymes such as alcohol dehydrogenases (ADHs) and ene-reductases (ERs) operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. organic-chemistry.orggoogle.com These properties make them ideal candidates for the synthesis of chiral alcohols.

For a molecule like this compound, a potential biocatalytic route involves the asymmetric reduction of the corresponding α,β-unsaturated aldehyde, 2-methyl-4-phenylbut-2-enal. An alcohol dehydrogenase, supplied with a cofactor such as nicotinamide adenine dinucleotide phosphate (NADPH), could catalyze the reduction of the aldehyde functionality to a primary alcohol, selectively forming either the (R)- or (S)-enantiomer depending on the specific ADH chosen. The vast diversity of available ADHs, often with complementary stereoselectivities, allows for access to either enantiomer of the target molecule.

Alternatively, a tandem or multi-enzyme cascade could be employed, starting from a different precursor. For example, the related compound (E)-3-methyl-4-phenylbut-3-en-2-one can be reduced by an ene-reductase to produce the saturated ketone, (S)-3-methyl-4-phenylbutan-2-one, with high optical purity (98% ee). google.com This intermediate can then be stereoselectively reduced by different alcohol dehydrogenases (such as PLADH or READH) to yield distinct diastereomers of the corresponding alcohol. google.com This demonstrates the power of combining ene-reductases and alcohol dehydrogenases to control multiple stereocenters in a molecule.

| Enzyme(s) | Substrate | Product | Key Outcome |

| Alcohol Dehydrogenase (ADH) | Prochiral α,β-Unsaturated Aldehyde | Chiral Allylic Alcohol | High enantioselectivity (ee) |

| Ene-Reductase (OYE3) | (E)-3-Methyl-4-phenylbut-3-en-2-one | (S)-3-Methyl-4-phenylbutan-2-one | 98% ee |

| OYE3 followed by PLADH/READH (ADHs) | (E)-3-Methyl-4-phenylbut-3-en-2-one | (2R,3S)- or (2S,3S)-3-Methyl-4-phenylbutan-2-ol | High diastereoselectivity |

| Lactobacillus paracasei (whole cell) | 4-Phenyl-2-butanone | (S)-4-Phenyl-2-butanol | >99% conversion, 99% ee |

This table shows results from biocatalytic reductions on related substrates, highlighting the applicability of these enzymatic systems for producing chiral alcohols with high stereochemical control.

Investigation of Novel Reagents and Reaction Conditions for Enhanced Yield and Selectivity

One advanced strategy involves the use of a directing group to control the stereochemical outcome of reactions. For example, the ortho-diphenylphosphanyl benzoate (o-DPPB) group can be installed on a precursor alcohol. nih.gov This group then directs copper-mediated allylic substitution reactions with Grignard reagents, enabling the stereoselective formation of (E)-configured trisubstituted allylic alcohols with excellent yields and selectivity. nih.gov This methodology offers significant flexibility, allowing for the systematic variation of substituents.

Another innovative approach is the titanium-mediated reductive cross-coupling of allylic alcohols with vinylsilanes. nih.gov This reaction proceeds with allylic transposition and delivers products with well-defined (Z)-trisubstituted olefins. This method is noteworthy as its stereochemical outcome is often complementary to that of traditional Claisen rearrangements, which typically favor the formation of (E)-olefins. nih.gov Such novel transformations provide synthetic chemists with a more comprehensive toolkit for accessing specific isomers that may be difficult to obtain otherwise. Further strategies include the asymmetric addition of vinylaluminum reagents to ketones catalyzed by titanium complexes of (S)-BINOL, which can produce tertiary allylic alcohols in high yields and enantioselectivities. organic-chemistry.org

| Methodology | Reagents/Catalysts | Key Feature | Outcome |

| Directed Allylic Substitution | o-DPPB directing group, Cu catalyst, Grignard reagents | Directing group controls stereochemistry | High yield and selectivity for (E)-trisubstituted allylic alcohols nih.gov |

| Reductive Cross-Coupling | ClTi(Oi-Pr)₃, C₅H₉MgCl, Vinylsilanes | Stereochemically complementary to Claisen rearrangement | High yield and selectivity for (Z)-trisubstituted olefins nih.gov |

| Asymmetric Vinyl-aluminum Addition | Vinylaluminum reagents, Ti(OiPr)₄/(S)-BINOL | Catalytic asymmetric C-C bond formation | High yield and enantioselectivity for tertiary allylic alcohols organic-chemistry.org |

| Silicon-Tether Ring-Closing Metathesis | Grubbs or Zhan catalysts | Overcomes steric hindrance in forming substituted olefins | Good yields for hindered trisubstituted olefins researchgate.net |

This table summarizes novel synthetic methods applicable to the synthesis of trisubstituted allylic alcohols, focusing on reagents and conditions that enhance yield and selectivity.

Sophisticated Spectroscopic Characterization and Structural Elucidation of 2 Methyl 4 Phenylbut 2 En 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For 2-Methyl-4-phenylbut-2-en-1-ol, the ¹H NMR spectrum is predicted to show several key signals. The five protons of the monosubstituted phenyl group are expected to appear as a complex multiplet in the aromatic region. The vinylic proton, attached to the third carbon (C3), would give rise to a signal whose coupling to the adjacent benzylic protons on C4 is critical for stereochemical assignment. The protons of the hydroxymethyl group (C1) and the methyl group (C2) would appear as distinct signals in the aliphatic region of the spectrum. The stereochemistry, specifically the (E) configuration, is typically confirmed by the magnitude of the coupling constant (J-value) between the vinylic proton and the allylic protons.

Table 1: Predicted ¹H NMR Spectral Data for (E)-2-Methyl-4-phenylbut-2-en-1-ol

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.35 - 7.20 | m | 5H | Phenyl group protons (C₆H₅) |

| ~ 5.60 | t | 1H | Vinylic proton (=CH) |

| ~ 4.10 | s | 2H | Methylene protons (-CH₂OH) |

| ~ 3.40 | d | 2H | Benzylic protons (-CH₂-Ph) |

| ~ 1.80 | s | 1H | Hydroxyl proton (-OH) |

| ~ 1.75 | s | 3H | Methyl protons (-CH₃) |

Note: Predicted values are based on standard chemical shift ranges and coupling patterns. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom typically produces a single peak, allowing for a direct count of non-equivalent carbons. For this compound, a total of nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the eleven carbon atoms in the structure (with the ortho and meta carbons of the phenyl ring being equivalent, respectively). The sp²-hybridized carbons of the phenyl ring and the double bond would resonate at lower field (higher ppm), while the sp³-hybridized carbons of the methylene, benzylic, and methyl groups would appear at higher field.

Table 2: Predicted ¹³C NMR Spectral Data for (E)-2-Methyl-4-phenylbut-2-en-1-ol

| Chemical Shift (δ) ppm (Predicted) | Carbon Type | Assignment |

|---|---|---|

| ~ 141 | Quaternary | Phenyl C (ipso) |

| ~ 138 | Quaternary | Vinylic C (-C(CH₃)=) |

| ~ 129 | CH | Phenyl C (ortho/meta) |

| ~ 128 | CH | Phenyl C (para) |

| ~ 126 | CH | Vinylic C (=CH-) |

| ~ 69 | CH₂ | Methylene C (-CH₂OH) |

| ~ 40 | CH₂ | Benzylic C (-CH₂-Ph) |

| ~ 14 | CH₃ | Methyl C (-CH₃) |

Note: Predicted values are based on standard chemical shift ranges. Actual experimental values may vary.

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the atoms.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a key cross-peak would be observed between the vinylic proton (~5.60 ppm) and the benzylic protons (~3.40 ppm), confirming their adjacency (a three-bond coupling).

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2. For instance, the vinylic proton signal at ~5.60 ppm would show a correlation to the vinylic carbon signal at ~126 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is critical for piecing together the molecular skeleton. Key correlations would include the signal from the methyl protons (~1.75 ppm) to the two vinylic carbons (~138 and ~126 ppm) and the signal from the benzylic protons (~3.40 ppm) to the ipso-carbon of the phenyl ring (~141 ppm), confirming the connection of all major fragments of the molecule.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structural components of the compound.

HRMS measures the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is C₁₁H₁₄O. HRMS would be used to experimentally verify this formula by comparing the measured mass to the calculated theoretical mass.

Table 3: High-Resolution Mass Spectrometry Data for C₁₁H₁₄O

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O |

| Calculated Exact Mass | 162.1045 Da |

| Expected HRMS Result [M+H]⁺ | 163.1123 Da |

An experimental mass measurement matching one of these expected values to within a few parts per million (ppm) would unequivocally confirm the molecular formula.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The GC component separates the sample into its individual components, providing a retention time that is characteristic of the compound and an indication of its purity. The MS component then ionizes each component and records its mass spectrum. Under standard Electron Ionization (EI) conditions, the molecule fragments in a reproducible pattern that serves as a chemical "fingerprint."

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 162. Key fragmentation pathways would likely involve the cleavage of the benzylic bond, leading to the highly stable tropylium ion (C₇H₇⁺) at m/z = 91, which is often the base peak for benzyl-containing compounds. Other significant fragments could arise from the loss of a water molecule ([M-H₂O]⁺) from the alcohol, or the loss of the hydroxymethyl group ([M-CH₂OH]⁺).

Table 4: Predicted Major Ions in the EI Mass Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Ion | Identity |

|---|---|---|

| 162 | [C₁₁H₁₄O]⁺ | Molecular Ion (M⁺) |

| 144 | [C₁₁H₁₂]⁺ | Loss of H₂O |

| 91 | [C₇H₇]⁺ | Tropylium Ion |

| 71 | [C₄H₇O]⁺ | Cleavage of benzyl-allylic bond |

Note: Predicted fragmentation is based on common fragmentation pathways for similar structures.

Elucidation of Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, and for deducing its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₁H₁₄O, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 162.23. The fragmentation of this molecule is guided by the presence of the hydroxyl group, the phenyl ring, and the allylic double bond, leading to several predictable cleavage pathways.

A primary fragmentation route for alcohols is the loss of a water molecule (H₂O), which would result in a peak at m/z 144 (M-18). libretexts.org This is a common fragmentation pathway for alcohols and is often observed in their mass spectra. libretexts.orgyoutube.comwhitman.edu

Another significant fragmentation pathway is cleavage of the bond alpha to the oxygen atom. libretexts.orgyoutube.comyoutube.com In the case of this compound, this would involve the cleavage of the C1-C2 bond, leading to the formation of a resonance-stabilized cation.

Allylic cleavage is also a major fragmentation pathway for compounds containing double bonds. youtube.com This involves the breaking of a bond adjacent to the double bond, which in this molecule could lead to the formation of a stable allylic cation.

The presence of the phenyl group can lead to the formation of a tropylium ion (C₇H₇⁺) at m/z 91, a very common fragment for compounds containing a benzyl (B1604629) moiety. This occurs through cleavage of the C3-C4 bond and subsequent rearrangement.

A summary of the expected key fragmentation patterns is presented below:

| Process | Description | Expected m/z |

| Molecular Ion | The intact molecule with one electron removed. | 162 |

| Loss of Water | Dehydration, a common fragmentation for alcohols. | 144 (M-18) |

| Tropylium Ion Formation | Cleavage and rearrangement to form the stable C₇H₇⁺ ion. | 91 |

| Alpha Cleavage | Cleavage of the C-C bond adjacent to the hydroxyl group. | Various fragments |

| Allylic Cleavage | Cleavage of the bond adjacent to the double bond. | Various fragments |

It is important to note that the relative abundance of these fragments would depend on the ionization energy and the specific conditions of the mass spectrometry experiment.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent and easily identifiable peak would be due to the O-H stretching vibration of the alcohol group. This typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadening of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules.

The presence of the carbon-carbon double bond (C=C) in the allylic system would give rise to a stretching vibration in the region of 1640-1680 cm⁻¹. The exact position would be influenced by the substitution pattern of the alkene.

The C-O stretching vibration of the primary alcohol would be observed in the fingerprint region, typically around 1050-1150 cm⁻¹. This peak, in conjunction with the O-H stretch, is a strong indicator of an alcohol functional group.

The aromatic phenyl ring would also produce characteristic signals. The C-H stretching vibrations of the aromatic protons are typically observed just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). In addition, C=C stretching vibrations within the aromatic ring usually appear as a series of peaks in the 1450-1600 cm⁻¹ region. Finally, out-of-plane C-H bending vibrations can give rise to strong absorptions in the 690-900 cm⁻¹ range, which can be indicative of the substitution pattern of the benzene ring.

A summary of the expected characteristic IR absorption bands is provided in the table below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretching, hydrogen-bonded | 3200-3600 (broad) |

| Alkene (C=C) | Stretching | 1640-1680 |

| Alcohol (C-O) | Stretching | 1050-1150 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Aromatic (C=C) | Ring Stretching | 1450-1600 |

| Aromatic (C-H) | Out-of-plane Bending | 690-900 |

Advanced Techniques for Solid-State Characterization (e.g., X-ray Crystallography of derivatives or complexes)

While techniques like MS and IR spectroscopy provide information about the connectivity and functional groups of a molecule, X-ray crystallography offers the definitive determination of the three-dimensional structure of a compound in the solid state. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystalline lattice.

For a compound like this compound, which may be a liquid or a low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging. In such cases, it is often advantageous to prepare a solid derivative of the molecule. For instance, reacting the alcohol with a suitable carboxylic acid to form an ester, or with an isocyanate to form a carbamate, can yield a crystalline solid that is more amenable to crystallographic analysis.

A successful X-ray crystallographic study of a derivative of this compound would provide a wealth of structural information, including:

Precise bond lengths and angles: This data would confirm the connectivity of the molecule and provide insight into the nature of the chemical bonds.

Stereochemistry: The absolute configuration of any stereocenters in the molecule could be determined.

Intermolecular interactions: The crystal packing would show how the molecules interact with each other in the solid state, revealing details about hydrogen bonding, van der Waals forces, and any π-stacking interactions involving the phenyl rings.

Although no specific crystallographic data for this compound or its derivatives are publicly available at this time, the principles of the technique remain a cornerstone for the unambiguous structural elucidation of organic compounds.

Chemical Reactivity and Derivatization Pathways of 2 Methyl 4 Phenylbut 2 En 1 Ol

Reactions Involving the Primary Alcohol Functional Group

The primary alcohol group in 2-Methyl-4-phenylbut-2-en-1-ol is a prime site for various chemical modifications. Its position adjacent to a double bond (allylic position) influences its reactivity, often facilitating reactions compared to a standard primary alcohol.

The oxidation of the primary alcohol in this compound can selectively yield either the corresponding aldehyde, 2-methyl-4-phenylbut-2-enal, or the carboxylic acid, 2-methyl-4-phenylbut-2-enoic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.org Allylic alcohols are particularly amenable to oxidation. wikipedia.org

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (DCM) are effective for this transformation. Over-oxidation to the carboxylic acid is a common side reaction, which can be minimized by careful control of the reaction conditions. organic-chemistry.org A (bpy)CuI/TEMPO catalyst system in the presence of ambient air offers a greener alternative for the selective oxidation of primary alcohols to aldehydes. organic-chemistry.org

For the conversion to the carboxylic acid, stronger oxidizing agents are employed. Jones reagent (chromium trioxide in sulfuric acid and acetone) or potassium permanganate (KMnO4) can effect this transformation. wikipedia.org A two-step, one-pot procedure can also be utilized, where the alcohol is first oxidized to the aldehyde using a mild oxidant, followed by the addition of a second oxidizing agent like sodium chlorite to afford the carboxylic acid. rsc.orgrsc.org

Table 1: Oxidative Transformations of this compound

| Product | Reagents and Conditions | Notes |

|---|---|---|

| 2-Methyl-4-phenylbut-2-enal | Pyridinium chlorochromate (PCC), CH₂Cl₂ | Mild oxidation to the aldehyde. |

| 2-Methyl-4-phenylbut-2-enal | Dess-Martin periodinane (DMP), CH₂Cl₂ | Mild oxidation to the aldehyde. |

| 2-Methyl-4-phenylbut-2-enoic acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | Strong oxidation to the carboxylic acid. |

| 2-Methyl-4-phenylbut-2-enoic acid | 1. TEMPO, NaOCl; 2. NaClO₂ | Two-step, one-pot oxidation. |

Esterification: The primary alcohol of this compound can be readily converted to a variety of esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are often catalyzed by an acid or a base. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. Alternatively, for a faster and often higher-yielding reaction, an acid chloride or anhydride can be used in the presence of a base such as pyridine or triethylamine to neutralize the acidic byproduct. acs.org The esterification of allylic alcohols can also be achieved using carbodiimide coupling reagents. nih.gov

Etherification: The synthesis of ethers from this compound can be accomplished through various methods. The Williamson ether synthesis, a widely used method, involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Due to the allylic nature of the alcohol, direct acid-catalyzed etherification with another alcohol is also possible, often proceeding via an allylic carbocation intermediate. researchgate.net Gold(I)-catalyzed direct allylic etherification of unactivated alcohols provides another route to these compounds. hw.ac.uk

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Carboxylic acid, H₂SO₄ (catalyst), heat | Ester |

| Esterification | Acid chloride, pyridine, CH₂Cl₂ | Ester |

| Etherification | 1. NaH; 2. Alkyl halide | Ether |

| Etherification | Second alcohol, acid catalyst | Ether |

The hydroxyl group of this compound is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. This is typically achieved by protonation of the hydroxyl group under acidic conditions, which forms a good leaving group (water). libretexts.orglibretexts.org The resulting allylic carbocation is stabilized by resonance, making it susceptible to attack by nucleophiles. This Sₙ1-type mechanism can lead to a mixture of products due to the delocalization of the positive charge.

Alternatively, the hydroxyl group can be converted into a tosylate or mesylate by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. libretexts.org These sulfonate esters are excellent leaving groups and can readily undergo Sₙ2 or Sₙ1 reactions with a wide range of nucleophiles. libretexts.org For primary allylic alcohols, the Sₙ2 pathway is often favored. stackexchange.com Transition metal catalysts can also be employed to activate the allylic alcohol for nucleophilic substitution. rsc.org

Chemical Transformations of the Alkene Moiety

The carbon-carbon double bond in this compound is electron-rich and thus susceptible to attack by electrophiles. It can also undergo reduction to a single bond.

The double bond of this compound can be reduced to a single bond through hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction proceeds to give the saturated alcohol, 2-methyl-4-phenylbutan-1-ol.

Transfer hydrogenation is an alternative method that uses a hydrogen donor, such as isopropanol, in the presence of a catalyst. nih.govacs.org Iron-catalyzed transfer hydrogenation has been shown to be effective for a variety of allylic alcohols. nih.govacs.org Depending on the catalyst and reaction conditions, palladium nanoparticles have been observed to produce saturated alcohols from the hydrogenation of allylic alcohols. rsc.org

Table 3: Hydrogenation of this compound

| Reagents and Conditions | Product |

|---|---|

| H₂, Pd/C, Ethanol | 2-Methyl-4-phenylbutan-1-ol |

| H₂, PtO₂, Acetic Acid | 2-Methyl-4-phenylbutan-1-ol |

| Isopropanol, (Cyclopentadienone)iron(0) carbonyl complex, K₂CO₃ | 2-Methyl-4-phenylbutan-1-ol |

Hydrohalogenation: The alkene moiety of this compound can undergo electrophilic addition with hydrogen halides (HX, where X = Cl, Br, I). libretexts.orgwikipedia.org The reaction is initiated by the protonation of the double bond to form a carbocation. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already bears more hydrogen atoms, leading to the more stable carbocation. wikipedia.org In the case of this compound, this would result in a tertiary carbocation. The subsequent attack of the halide ion on the carbocation yields the corresponding halo-alcohol. masterorganicchemistry.com

Hydration: The acid-catalyzed addition of water across the double bond (hydration) can also occur. libretexts.orglibretexts.org This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid. periodicchemistry.com Following Markovnikov's rule, the proton adds to the less substituted carbon of the double bond, and the hydroxyl group from water adds to the more substituted carbon, resulting in the formation of a diol, 2-methyl-4-phenylbutane-1,2-diol. libretexts.org This reaction is the reverse of the dehydration of a diol. libretexts.org

Table 4: Electrophilic Addition Reactions of this compound

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Hydrohalogenation | HBr | 3-Bromo-2-methyl-4-phenylbutan-1-ol |

| Hydration | H₂O, H₂SO₄ (catalyst) | 2-Methyl-4-phenylbutane-1,2-diol |

Cycloaddition Reactions and Olefin Metathesis

The carbon-carbon double bond in this compound is a versatile functionality for participating in cycloaddition and olefin metathesis reactions, enabling the construction of cyclic and extended molecular frameworks.

Cycloaddition Reactions:

The alkene moiety of this compound can act as a dienophile in Diels-Alder reactions, a classic [4+2] cycloaddition for the formation of six-membered rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction involves a conjugated diene reacting with the alkene of this compound to form a substituted cyclohexene derivative. The stereochemistry of the resulting cyclic compound is well-defined, making this a powerful tool in stereoselective synthesis. wikipedia.orgchemtube3d.com

Furthermore, the alkene can participate in 1,3-dipolar cycloadditions, which involve a 1,3-dipole reacting with the double bond to form a five-membered heterocyclic ring. wikipedia.orgpharmacy180.comorganic-chemistry.org This type of reaction is highly valuable for the synthesis of a wide array of heterocyclic compounds. The regioselectivity of the addition is influenced by both electronic and steric factors of the reactants. pharmacy180.com Lewis acids can be employed to enhance the rate and stereoselectivity of these cycloadditions involving allylic alcohols. rsc.org

| Cycloaddition Type | Reactant Partner | Product Type | Key Features |

| Diels-Alder ([4+2]) | Conjugated Diene | Substituted Cyclohexene | Forms six-membered rings; high stereocontrol. wikipedia.orgorganic-chemistry.org |

| 1,3-Dipolar | 1,3-Dipole (e.g., nitrone, azide) | Five-membered Heterocycle | Synthesizes heterocyclic compounds; regioselectivity is key. wikipedia.orgpharmacy180.com |

Olefin Metathesis:

Olefin metathesis provides a powerful method for the formation of new carbon-carbon double bonds by the scrambling of alkylidene groups, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. sigmaaldrich.commasterorganicchemistry.com

Ring-Closing Metathesis (RCM): If this compound is derivatized to contain a second terminal alkene, intramolecular RCM can be employed to construct a cyclic structure. wikipedia.orgbeilstein-journals.org This is a widely used strategy for the synthesis of various ring sizes. wikipedia.org

Cross-Metathesis (CM): In an intermolecular reaction, this compound can react with another olefin in a cross-metathesis reaction to generate new, elongated unsaturated molecules. organic-chemistry.orgillinois.eduresearchgate.net The success and selectivity of CM depend on the relative reactivity of the two olefin partners and the choice of catalyst. illinois.edu

| Metathesis Type | Reaction Description | Product Outcome |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene. | Cyclic alkene. wikipedia.org |

| Cross-Metathesis (CM) | Intermolecular reaction between two different olefins. | New acyclic alkene(s). organic-chemistry.org |

Reactivity of the Phenyl Aromatic Ring

Electrophilic Aromatic Substitution Reactions

The phenyl ring can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for the derivatization of aromatic compounds. researchgate.net In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. The substituent already present on the ring, in this case, the methylbutenol group, directs the incoming electrophile primarily to the ortho and para positions.

Common electrophilic aromatic substitution reactions applicable to the phenyl ring of this compound include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride and a Lewis acid catalyst.

It is crucial to select reaction conditions that are mild enough to avoid unwanted side reactions involving the allylic alcohol functionality.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the phenyl ring of this compound. For these reactions to occur, the phenyl ring must first be functionalized with a suitable group, typically a halide (e.g., bromide, iodide) or a triflate, through electrophilic aromatic substitution or other methods.

Once functionalized, the aryl halide or triflate derivative of this compound can participate in various palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. researchgate.netresearchgate.net

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form a carbon-carbon triple bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a carbon-nitrogen bond.

These reactions offer a versatile platform for introducing a wide range of substituents onto the phenyl ring, significantly expanding the molecular diversity accessible from this compound.

Chemoselective and Regioselective Manipulations

The presence of multiple reactive sites in this compound—the alcohol, the alkene, and the phenyl ring—necessitates the use of chemoselective and regioselective strategies to achieve specific chemical transformations.

Development of Orthogonal Protection and Deprotection Methods

To achieve selective reactions at different sites in a multi-step synthesis, the concept of orthogonal protection is employed. bham.ac.ukfiveable.me This strategy involves the use of protecting groups for different functional groups that can be removed under distinct reaction conditions without affecting the others. fiveable.meuwindsor.ca

For this compound, an orthogonal protection strategy could involve:

Protecting the Alcohol: The hydroxyl group can be protected with a variety of protecting groups. For instance, it can be converted to a silyl ether (e.g., using TBDMS-Cl), which is stable under many reaction conditions but can be selectively removed with a fluoride source. masterorganicchemistry.comharvard.edu Another option is a benzyl (B1604629) ether, which is stable to many reagents but can be removed by hydrogenolysis. uwindsor.ca The allyl group itself can be used as a protecting group for alcohols, offering deprotection methods that are orthogonal to many other protecting groups. organic-chemistry.org

Protecting the Alkene: While less common for simple alkenes, the double bond can be temporarily protected, for example, by conversion to an epoxide, which can later be reduced back to the alkene.

By choosing an appropriate combination of protecting groups for the alcohol and potentially for the alkene, it is possible to perform a sequence of reactions on the phenyl ring, the alkene, or the alcohol in a controlled and selective manner.

| Functional Group | Protecting Group Example | Deprotection Condition | Orthogonality |

| Alcohol | Silyl Ether (e.g., TBDMS) | Fluoride source (e.g., TBAF) | Stable to many non-acidic/basic conditions. masterorganicchemistry.com |

| Alcohol | Benzyl Ether (Bn) | Hydrogenolysis (H2, Pd/C) | Stable to acidic and basic conditions. uwindsor.ca |

| Alcohol | Allyl Ether | Pd(0) catalyst or isomerization/hydrolysis | Orthogonal to many acid/base labile groups. organic-chemistry.org |

This strategic use of protection and deprotection allows for the systematic and predictable synthesis of complex derivatives of this compound.

Theoretical and Computational Chemistry Studies of 2 Methyl 4 Phenylbut 2 En 1 Ol

Quantum Chemical Calculations for Molecular Conformation and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic characteristics of molecules. These methods solve approximations of the Schrödinger equation to find the lowest energy (most stable) arrangement of atoms and to describe the distribution of electrons within the molecule.

Computational methods can systematically rotate the dihedral angles of the molecule to map out the potential energy surface. This process identifies the various stable conformers (local minima) and the energy barriers (transition states) that separate them. For 2-Methyl-4-phenylbut-2-en-1-ol, key rotations would be around the C-C bonds of the butyl chain and the C-O bond of the alcohol group. The relative energies of these conformers are determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 180° (trans) | 0.00 | 73.1 |

| B | 60° (gauche) | 1.20 | 14.9 |

| C | -60° (gauche) | 1.25 | 11.9 |

| D | 0° (eclipsed) | 5.00 | <0.1 |

Note: This data is illustrative and based on typical energy differences for similar molecular structures.

The results of such an analysis would likely show that extended, anti-periplanar (trans) conformations are generally more stable due to reduced steric clash. However, gauche conformations may be stabilized by intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the π-system of the double bond or the phenyl ring.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the carbon-carbon double bond, which are the most likely sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the antibonding orbitals of the double bond and the allylic system, indicating these as potential sites for nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 8.0 |

Note: This data is illustrative. The HOMO-LUMO gap provides insights into the electronic absorption properties and chemical reactivity of the molecule.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Mechanistic Investigations of Reaction Pathways via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

Transition state theory is a cornerstone of reaction kinetics. wikipedia.org A transition state represents the highest energy point along the reaction coordinate and is a critical bottleneck for the reaction. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which is the primary determinant of the reaction rate.

For example, the oxidation of the allylic alcohol group in this compound to an aldehyde or carboxylic acid could be modeled. This would involve calculating the energies of the alcohol, the oxidizing agent, the transition state for the oxidation reaction, and the final products. Such a calculation would reveal the energetic feasibility of the reaction and provide insights into the geometry of the transition state, such as bond lengths and angles at the point of reaction.

Table 3: Calculated Energetics for a Hypothetical Oxidation Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.0 |

| Products | -25.0 |

| Activation Energy | 15.0 |

| Reaction Energy | -25.0 |

Note: This data is illustrative and represents a plausible energy profile for an oxidation reaction.

The prediction of kinetic isotope effects (KIEs) is a powerful application of computational chemistry for validating proposed reaction mechanisms. rsc.orgacs.org By substituting an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), the vibrational frequencies of the molecule are altered. This change is more pronounced in the transition state if the bond to the isotopic atom is being broken or formed. By calculating the vibrational frequencies of the normal and isotopically labeled species in both their ground and transition states, the KIE can be predicted. A significant agreement between the calculated and experimentally measured KIE provides strong evidence for the proposed mechanism.

For instance, in the oxidation of this compound, if the reaction involves the cleavage of the O-H bond, a primary KIE would be expected upon deuteration of the hydroxyl group. Computational modeling can quantify this effect.

Table 4: Predicted Kinetic Isotope Effects for the O-H Bond Cleavage in this compound

| Reaction Coordinate | Predicted kH/kD at 298 K |

| O-H bond cleavage | 6.5 |

Note: This is an illustrative value. A kH/kD value significantly greater than 1 indicates that the O-H bond is broken in the rate-determining step of the reaction.

In Silico Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can also predict various spectroscopic properties of molecules with a high degree of accuracy. This is particularly useful for structure elucidation and for interpreting experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts involves calculating the magnetic shielding tensor for each nucleus in the molecule. researchgate.net By referencing these calculated shielding values to a standard (e.g., tetramethylsilane), a predicted NMR spectrum can be generated. These predictions can aid in the assignment of complex spectra and can be used to distinguish between different isomers or conformers.

Table 5: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| 1H NMR | |

| OH | 1.5-3.5 (broad) |

| CH2 (phenyl) | 2.5-2.8 |

| CH (vinyl) | 5.3-5.6 |

| CH2 (hydroxyl) | 4.0-4.2 |

| CH3 | 1.6-1.8 |

| Phenyl-H | 7.1-7.3 |

| 13C NMR | |

| Phenyl-C | 126-142 |

| C=C | 125-140 |

| CH2 (phenyl) | ~35 |

| CH2 (hydroxyl) | ~68 |

| CH3 | ~14 |

Note: These are illustrative values based on typical chemical shift ranges for the respective functional groups.

Similarly, the calculation of vibrational frequencies can provide a predicted Infrared (IR) spectrum. diva-portal.org The calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to identify characteristic functional groups and to confirm the structure of the molecule. For this compound, key vibrational modes would include the O-H stretch of the alcohol, the C=C stretch of the alkene, and the aromatic C-H and C=C stretches of the phenyl group.

Table 6: Predicted IR Frequencies for Key Functional Groups of this compound

| Functional Group | Predicted Frequency (cm-1) |

| O-H stretch | ~3600 (free), ~3400 (H-bonded) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (alkene) | ~1670 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch | 1000-1260 |

Note: These are illustrative values and are subject to scaling factors often applied in computational spectroscopy to better match experimental data.

Lack of Specific Research Data on this compound

A thorough search of scientific literature and computational chemistry databases reveals a significant gap in research specifically focused on the molecular dynamics and conformational analysis of this compound. While general information regarding the physical and chemical properties of this compound and its isomers, such as (E)-2-methyl-4-phenylbut-2-en-1-ol, is available, detailed theoretical studies employing molecular dynamics (MD) simulations are not present in the public domain.

Searches for computational studies yielded general methodologies for analyzing conformational dynamics, such as dihedral angle principal component analysis (dPCA), which are powerful techniques for studying molecular motion. semanticscholar.orgresearchgate.netnih.gov These methods are typically applied to larger biomolecules like peptides to understand their free energy landscapes. researchgate.netnih.gov However, no specific application of these techniques to this compound has been found.

Databases like PubChem provide basic computed properties for the target molecule and related compounds like 2-Methyl-4-phenylbutan-1-ol and 2-Methyl-4-phenyl-2-butanol, but this information does not extend to the results of dynamic simulations. nih.govnih.govnih.gov

Consequently, due to the absence of specific research findings and data from molecular dynamics simulations for this compound, it is not possible to generate the requested article section on its conformational dynamics. The creation of detailed research findings and data tables as requested would require access to primary research that does not appear to have been published.

Advanced Applications of 2 Methyl 4 Phenylbut 2 En 1 Ol in Organic Synthesis and Materials Science

Utilization as a Versatile Chiral or Achiral Building Block in Complex Molecule Synthesis

Chiral allylic alcohols are recognized as fundamental building blocks in asymmetric synthesis, providing a gateway to stereochemically complex molecules. nih.govpnas.org The dual functionality of the double bond and the hydroxyl group in 2-methyl-4-phenylbut-2-en-1-ol allows for a variety of synthetic manipulations, including stereoselective epoxidations, dihydroxylations, and substitutions.

While direct examples of the incorporation of this compound into natural products or bioactive compounds are not prominent in the literature, the structural motif is relevant. Phenylalanine derivatives, for instance, are key components in a variety of bioactive molecules. nih.gov The synthesis of complex targets often relies on the assembly of chiral building blocks, with allylic alcohols serving as versatile intermediates. nih.gov For example, derivatives of β-phenylalanine are used as precursors in medicinal chemistry for molecules targeting conditions like Alzheimer's disease. nih.gov The general strategy often involves the stereoselective synthesis of chiral alcohols which are then elaborated into the final target. pnas.org Although speculative, this compound could potentially serve as a precursor for analogs of natural products or other bioactive molecules featuring a phenyl-containing side chain.

The fragrance industry utilizes structurally similar compounds. For instance, the saturated analog, 2-methyl-4-phenylbutan-2-ol, is known as "muguet carbinol" and is used for its floral aroma. google.com It also serves as a precursor in the preparation of other fragrances like 4-cyclohexyl-2-methylbutan-2-ol. google.com Given this precedent, this compound could potentially be an intermediate in the synthesis of fine chemicals for the flavor and fragrance industry, where subtle changes in structure can lead to significant differences in scent profiles.

Development of Advanced Separation Techniques for Isomeric Mixtures (e.g., preparative HPLC)

The separation of enantiomers and diastereomers is a critical step in the synthesis of chiral molecules. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating pure stereoisomers. sigmaaldrich.comnih.gov For chiral alcohols, derivatization into diastereomeric esters followed by separation on a standard silica (B1680970) gel column is a common strategy. nih.govresearchgate.net Alternatively, direct separation of enantiomers can be achieved using chiral stationary phases (CSPs). sigmaaldrich.com Polysaccharide-based CSPs are often effective for a wide range of compounds, including chiral alcohols, and can be used in both normal-phase and reversed-phase modes. nih.gov

While specific preparative HPLC methods for this compound are not detailed in the literature, the general principles of chiral chromatography would apply. Optimization of the mobile phase, stationary phase, and temperature would be necessary to achieve baseline separation of its enantiomers or diastereomers. The choice between normal-phase, reversed-phase, or polar organic mode would depend on the solubility and interaction of the compound with the chiral stationary phase. nih.govsigmaaldrich.com

Investigation into the Development of Functional Materials Incorporating this compound Scaffolds

The presence of a polymerizable alkene and a reactive hydroxyl group suggests that this compound could be a monomer for the synthesis of functional polymers. The styrenic portion of the molecule is a well-known component of a vast array of polymers. wikipedia.org Allylic alcohols, in general, can be incorporated into polymers to introduce hydroxyl functionality, which can then be used for cross-linking or further modification. ebsco.com

Polymers with styrenic and alcohol functionalities have been developed for various applications. For example, styrene-terminated poly(vinyl alcohol) has been studied for the functionalization of latex particles. kpi.ua Furthermore, bio-based functional styrene (B11656) monomers have been used in controlled radical polymerization to create polymers with specific functionalities. acs.org The incorporation of the this compound scaffold could potentially lead to materials with tailored thermal properties, solubility, and reactivity, making them suitable for coatings, adhesives, or as supports for catalysts. However, research specifically exploring the polymerization or incorporation of this compound into functional materials has not been found in the reviewed literature.

Future Research Directions and Emerging Trends for 2 Methyl 4 Phenylbut 2 En 1 Ol

Exploration of Sustainable Synthetic Routes (e.g., green chemistry approaches)

The synthesis of allylic alcohols is increasingly guided by the principles of green chemistry, which prioritize the use of renewable feedstocks, reduction of waste, and employment of environmentally benign catalysts and solvents.

One promising green approach is the use of mechanochemistry, which employs mechanical force to drive chemical reactions, often in the absence of bulk solvents. nih.gov This technique has been successfully applied to the allylation of aldehydes and ketones and could be adapted for the synthesis of tertiary alcohols like 2-Methyl-4-phenylbut-2-en-1-ol. nih.gov Another avenue involves catalysis with earth-abundant and non-toxic metals. For instance, molybdenum-catalyzed allylic amination has been demonstrated using ethanol as a green solvent, with the catalyst being recyclable. researcher.lifeorganic-chemistry.org Such systems could be explored for the synthesis of derivatives of this compound.

Furthermore, bio-based routes are gaining traction. Research has shown that glycerol, a byproduct of biodiesel production, can be converted to allyl alcohol. chemicalprocessing.com Future work could investigate engineered metabolic pathways or chemo-enzymatic processes to produce more complex allylic alcohols, potentially including precursors to this compound, from renewable resources.

| Strategy | Key Principles | Potential Catalysts/Reagents | Advantages |

|---|---|---|---|

| Mechanochemistry | Solvent-free or reduced solvent use, energy efficiency. nih.gov | Potassium allyltrifluoroborate, Lanthanide catalysts. nih.gov | Reduced waste, potential for novel reactivity. nih.gov |

| Noble-Metal-Free Catalysis | Use of abundant, less toxic metals. researchgate.net | Molybdenum (Mo), Tungsten (W) complexes. organic-chemistry.orgresearchgate.net | Lower cost, reduced environmental impact, recyclability. organic-chemistry.org |

| Bio-based Routes | Use of renewable feedstocks. chemicalprocessing.com | Glycerol with formic acid treatment. chemicalprocessing.com | Reduces reliance on fossil fuels, valorization of waste streams. chemicalprocessing.com |

| Phase Transfer Catalysis (PTC) | Use of biphasic systems to enhance reaction rates and simplify purification. mdpi.com | Quaternary ammonium salts (e.g., Me(n-Oct)3N+Br−). mdpi.com | Mild reaction conditions, high yields, and selectivity. mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers significant advantages in terms of safety, scalability, and reaction control. The synthesis of homoallylic alcohols has been successfully demonstrated using a flow chemistry approach, highlighting the potential for this technology to be applied to related compounds like this compound. rsc.org This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities.

Automated synthesis platforms, such as the Chemspeed SWING XL, further enhance efficiency by enabling high-throughput experimentation and optimization. healylab.com These systems can perform multi-step syntheses, purifications, and analyses without manual intervention. healylab.com Integrating the synthesis of this compound and its derivatives onto such a platform would accelerate the discovery of new reaction conditions and the rapid generation of compound libraries for screening purposes.

| Technology | Key Features | Application to this compound Synthesis |

|---|---|---|

| Flow Chemistry | Continuous processing, superior heat and mass transfer, enhanced safety. rsc.org | Improved yield and selectivity, safe handling of reactive intermediates, straightforward scalability. |

| Automated Synthesis | High-throughput screening, automated workup and purification, multistep synthesis capabilities. healylab.comsigmaaldrich.com | Rapid optimization of reaction conditions, efficient library synthesis for derivative screening. |

Discovery of Novel Reactivity and Catalytic Transformations

While the synthesis of this compound is established, the exploration of its subsequent reactivity remains a fertile ground for research. As a tertiary allylic alcohol, it can be a substrate for a variety of catalytic transformations to generate valuable and complex molecules.

Future research could focus on developing novel catalytic systems for reactions such as:

Asymmetric Allylic Substitution: Developing enantioselective methods to introduce nucleophiles would provide access to chiral molecules, which are of high importance in pharmaceuticals and materials science.

Oxidative Transformations: While allylic oxidation is a known process, discovering new catalysts that can selectively oxidize the alcohol or the allylic position under mild conditions remains a challenge. Gold catalysts, for example, have shown high activity for the partial oxidation of allylic alcohols. rsc.org

C-H Functionalization: Direct functionalization of the C-H bonds on the phenyl ring or the methyl groups, while challenging, would offer a highly atom-economical route to new derivatives.

Recent advances in catalysis, such as the use of copper for hydrocarbonylative coupling of alkynes and alkyl halides to form allylic alcohols, demonstrate the continuous development of new synthetic tools that could be applied to this compound class. nih.gov

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimization and control. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable tools in modern organic synthesis. For the synthesis and transformation of this compound, techniques such as Process Analytical Technology (PAT) using infrared (IR), Raman, or nuclear magnetic resonance (NMR) spectroscopy could be implemented.

These methods provide a continuous stream of data on the concentration of reactants, intermediates, and products without the need for sampling and offline analysis. This allows for a deeper understanding of the reaction profile, the identification of transient intermediates, and the rapid optimization of reaction conditions. Such data is particularly valuable for reactions conducted in flow chemistry setups, enabling precise control and automation.

Computational Design of Derivatives with Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and guiding experimental design. For this compound, computational methods can be employed to design derivatives with specific, tunable properties.

For example, DFT calculations can be used to:

Predict Reactivity: By modeling transition states, researchers can predict the regioselectivity and stereoselectivity of catalytic reactions, accelerating the discovery of new transformations. rsc.org A computationally designed titanium-mediated amination of allylic alcohols has already demonstrated the power of this approach. rsc.org

Tune Electronic Properties: By introducing different substituents on the phenyl ring, the electronic properties of the molecule can be altered. Computational screening can identify substituents that would enhance catalytic activity, alter spectroscopic properties for sensor applications, or modify biological activity.

Understand Non-Covalent Interactions: In asymmetric catalysis, subtle non-covalent interactions often govern enantioselectivity. Computational studies can elucidate these interactions, aiding in the rational design of more effective chiral catalysts and directing groups for reactions involving allylic alcohols. nih.gov

This in-silico approach reduces the need for extensive trial-and-error experimentation, making the discovery process more efficient and resource-friendly.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.